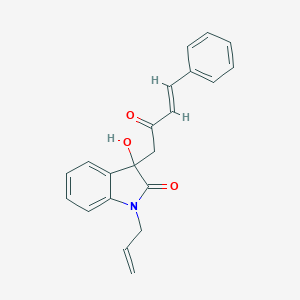![molecular formula C19H19NO4 B214717 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214717.png)
3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one is a compound with potential pharmacological properties. It is a synthetic compound that has been synthesized in the laboratory using a specific method. This compound has been studied for its potential use in scientific research applications due to its unique mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also have an effect on the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a treatment for cancer and neurodegenerative diseases. Another advantage is its unique mechanism of action, which may provide insights into the underlying processes involved in these diseases. One limitation of using this compound in lab experiments is its synthetic nature, which may limit its applicability to natural systems.
将来の方向性
There are several future directions for research on 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential as a treatment for cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, with the goal of identifying new targets for drug development. Finally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound.
合成法
The synthesis of 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one involves a multi-step process. The first step involves the synthesis of 4-ethoxyphenylacetic acid by reacting 4-ethoxybenzaldehyde with malonic acid in the presence of a catalyst. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride. In the second step, the acid chloride is reacted with 3-amino-5-methylisoxazole to form the corresponding amide. The amide is then treated with acetic anhydride in the presence of a catalyst to form the final product, 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one.
科学的研究の応用
3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been studied for its potential use in scientific research applications. One such application is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Another potential application of this compound is in the field of neuroscience. It has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C19H19NO4 |
分子量 |
325.4 g/mol |
IUPAC名 |
3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1H-indol-2-one |
InChI |
InChI=1S/C19H19NO4/c1-3-24-14-7-5-13(6-8-14)17(21)11-19(23)15-10-12(2)4-9-16(15)20-18(19)22/h4-10,23H,3,11H2,1-2H3,(H,20,22) |
InChIキー |
BMEXJCKHMZQJHN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)C)NC2=O)O |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)C)NC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214634.png)
![5-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214635.png)
![5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214641.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214644.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214645.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-indolone](/img/structure/B214646.png)
![1-Allyl-3-[2-(4-ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214649.png)
![3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214650.png)
![1-allyl-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214651.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214652.png)

![1-allyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214655.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214657.png)
![1-Allyl-3-hydroxy-3-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214658.png)